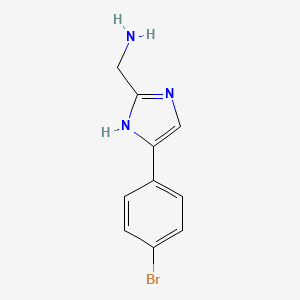
1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one, or 4-FPS, is an organic compound that has been used in scientific research for its wide range of applications. It is a versatile compound with a wide range of potential applications in the fields of medicinal chemistry, materials science, and drug development. 4-FPS has a unique structure that allows it to interact with many different molecules, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Fluorescent pH Sensor and Chemosensor 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one and related compounds have been explored for their sensing applications. A study designed a heteroatom-containing organic fluorophore that exhibits intramolecular charge transfer and aggregation-induced emission characteristics. The substance's emission can be reversibly switched between two states by protonation and deprotonation, making it useful as a fluorescent pH sensor and a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Enhancing Electrochromic Properties The compound's derivatives have been studied for their electrochromic properties. For instance, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized, showing the potential for developing electrochromic devices with diverse coloration and fast switching times, indicating its applicability in smart windows or displays (Türkarslan et al., 2007).
Antimicrobial Activity Some derivatives of the compound have demonstrated antimicrobial activities. A particular study synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives and tested their biological activity against a variety of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, indicating the potential for these compounds to be used in fighting infections (Hamed et al., 2020).
Luminescent Sensor for Detection Triphenylamine-functionalized derivatives have been studied for their potential in detecting nitroaromatic compounds like p-nitroaniline. The material demonstrated high sensitivity and selectivity with a rapid response time, suggesting its utility in detecting and sensing specific chemicals (Ji et al., 2018).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-2-ylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTXMVUBVXECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)
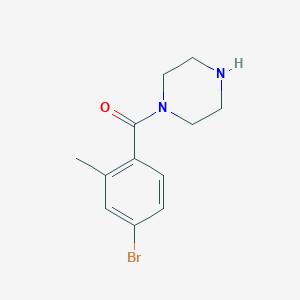

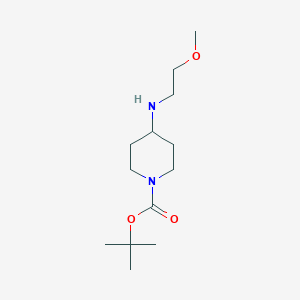
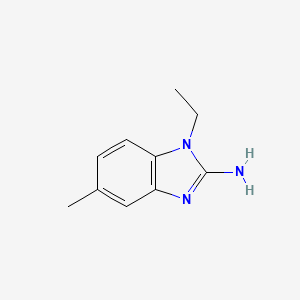
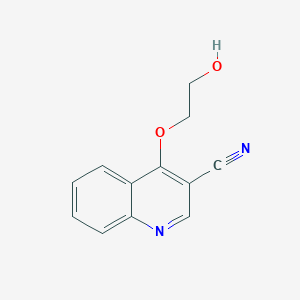
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

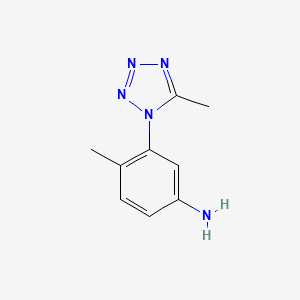
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
